
5,6,7-Trifluoroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trifluoroindoline is a fluorinated indole derivative with the molecular formula C8H5F3N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroindoline typically involves the introduction of trifluoromethyl groups into the indole framework. One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This reaction selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indoles, quinones, and various substituted indole derivatives.
Applications De Recherche Scientifique
5,6,7-Trifluoroindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism by which 5,6,7-Trifluoroindoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Tribromoindole: Another halogenated indole derivative with similar structural properties.
4,5,6,7-Tetrahydroindole: A hydrogenated indole with different reactivity and applications.
Uniqueness
5,6,7-Trifluoroindoline is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific biological activities and improved stability.
Propriétés
Formule moléculaire |
C8H6F3N |
|---|---|
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
5,6,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
Clé InChI |
XWXKBRSWQNPZKD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C(=C(C=C21)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


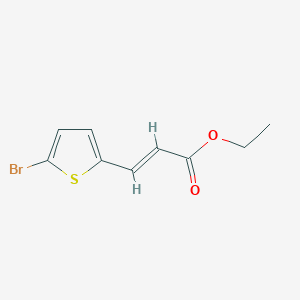

![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
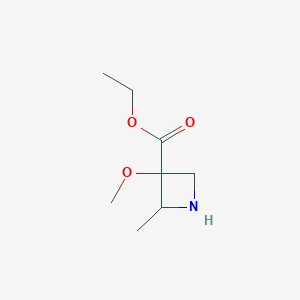
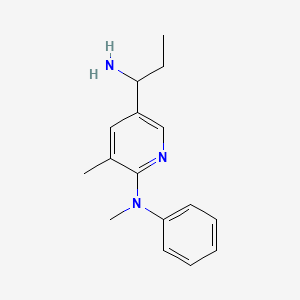

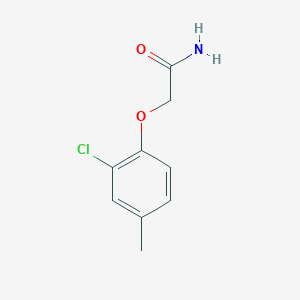
![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
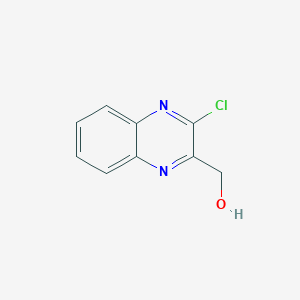
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)

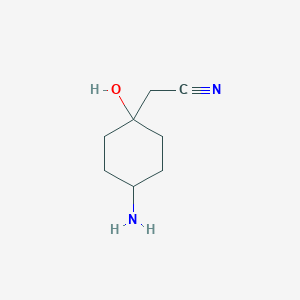
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)

